7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8
Description
Molecular Structure and Nomenclature
The compound 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 represents a sophisticated isotopically labeled derivative within the dihydroquinolinone chemical class. The molecular structure consists of a bicyclic quinolinone core featuring a fused benzene ring and a six-membered lactam ring, with the lactam carbonyl positioned at the 2-position of the quinoline system. The structural framework incorporates a bromobutoxy substituent attached through an ether linkage at the 7-position of the quinolinone scaffold, creating an extended aliphatic side chain that terminates with a bromine atom. This particular substitution pattern contributes to the compound's lipophilic character and potential biological activity profile.
The dihydroquinolinone scaffold itself represents a crucial pharmacophore found in numerous biologically active compounds, including beta-adrenergic blocking agents, peripheral vascular disease treatments, and neurological therapeutics. The 3,4-dihydro designation indicates that the six-membered ring containing the nitrogen atom is partially saturated, with hydrogen atoms present at the 3- and 4-positions of the quinoline system. This partial saturation influences the compound's conformational flexibility and electronic properties compared to fully aromatic quinoline derivatives.
The molecular formula of C13H16BrNO2 encompasses thirteen carbon atoms, sixteen hydrogen atoms (including both protium and deuterium), one bromine atom, one nitrogen atom, and two oxygen atoms. The structural complexity arises from the specific arrangement of these atoms, creating distinct functional domains that include the lactam amide group, the aromatic ether linkage, and the terminal alkyl bromide functionality. Each of these structural elements contributes to the compound's overall chemical behavior and potential applications in pharmaceutical research.
IUPAC Designation and Alternative Nomenclature
The International Union of Pure and Applied Chemistry systematic name for this deuterated compound is 7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-3,4-dihydro-1H-quinolin-2-one, which explicitly designates the positions of deuterium incorporation within the bromobutoxy side chain. This comprehensive nomenclature reflects the precise isotopic substitution pattern where eight hydrogen atoms in the butoxy chain have been replaced with deuterium atoms, creating a fully deuterated aliphatic linker segment. The systematic naming convention ensures unambiguous identification of the compound and its isotopic composition for analytical and research purposes.
Alternative nomenclature systems have been employed to describe this compound, including the designation 7-(4-Bromobutoxy)-3,4-dihydro-2(1H)-quinolinone-d8, which emphasizes the lactam tautomeric form and isotopic labeling. Additional synonyms include this compound and the Chemical Abstracts Service registry number 1215336-46-1, which provides a unique numerical identifier for database searches and regulatory documentation. These various naming conventions reflect different chemical naming traditions and database requirements while maintaining reference to the same molecular entity.
The Simplified Molecular Input Line Entry System representation [2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 provides a linear notation that explicitly indicates deuterium positions through the [2H] designation. This notation system enables computational analysis and database searching while preserving the complete structural and isotopic information necessary for analytical applications. The International Chemical Identifier key URHLNHVYMNBPEO-RXCFTJSRSA-N serves as a unique digital fingerprint for the compound, facilitating cross-database compatibility and literature searching.
Structural Comparison with Non-deuterated Analog
The structural comparison between this compound and its non-deuterated analog 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone reveals significant differences in molecular weight and isotopic composition while maintaining identical connectivity patterns. The non-deuterated parent compound exhibits a molecular weight of 298.18 grams per mole, whereas the deuterated analog demonstrates an increased molecular weight of 306.22 grams per mole, representing a mass increment of 8.04 atomic mass units attributable to the deuterium substitutions. This mass difference corresponds precisely to the replacement of eight hydrogen atoms with eight deuterium atoms, confirming the complete isotopic substitution within the bromobutoxy side chain.
Both compounds share identical molecular formulas when considering only the elemental composition (C13H16BrNO2), but differ in their isotopic distribution patterns. The deuterated version can be more accurately represented as C13H8D8BrNO2, explicitly indicating the presence of eight deuterium atoms and eight remaining hydrogen atoms. This isotopic substitution pattern creates distinct analytical signatures that enable differentiation through mass spectrometry, nuclear magnetic resonance spectroscopy, and other analytical techniques commonly employed in pharmaceutical research and development.
The Chemical Abstracts Service registry numbers provide unique identifiers for each compound: 1215336-46-1 for the deuterated version and 129722-34-5 for the non-deuterated analog. These distinct registry numbers facilitate database searches and regulatory tracking of each specific isotopic variant. The PubChem compound identifiers further distinguish the compounds with CID 59242697 assigned to the deuterated version and CID 10542064 designated for the non-deuterated parent compound.
Deuterium Incorporation Pattern and Position Specificity
The deuterium incorporation pattern in this compound demonstrates highly selective isotopic substitution exclusively within the four-carbon aliphatic chain of the bromobutoxy substituent. Specifically, deuterium atoms replace hydrogen atoms at positions 1, 1, 2, 2, 3, 3, 4, and 4 of the butoxy chain, creating a fully deuterated alkyl linker while preserving the natural isotopic composition of the quinolinone core structure. This selective labeling strategy maximizes the analytical utility of the compound by concentrating isotopic modifications in a metabolically vulnerable region while maintaining the pharmacophoric integrity of the heterocyclic system.
The systematic deuterium placement follows the nomenclature designation "1,1,2,2,3,3,4,4-octadeuteriobutoxy," indicating that each carbon atom within the four-carbon chain bears two deuterium atoms rather than the corresponding hydrogen atoms found in the natural abundance compound. This comprehensive deuteration of the aliphatic segment creates a distinct mass spectral fragmentation pattern that facilitates analytical detection and quantification in complex biological matrices. The retention of protium atoms within the quinolinone scaffold ensures that the fundamental electronic and conformational properties of the heterocyclic pharmacophore remain largely unchanged.
The position-specific deuterium incorporation provides several analytical advantages, including enhanced detection sensitivity in liquid chromatography-mass spectrometry applications and distinct nuclear magnetic resonance spectroscopic signatures. The deuterated butoxy chain exhibits characteristic isotope effects that influence both chemical shift patterns and coupling constants in nuclear magnetic resonance experiments, enabling unambiguous identification and quantification of the labeled compound in the presence of its non-deuterated analog. These isotopic modifications create valuable internal standards for pharmacokinetic studies and metabolic pathway investigations while preserving the essential structural features required for biological activity assessment.
Properties
IUPAC Name |
7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHLNHVYMNBPEO-RXCFTJSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 7-Hydroxy-3,4-dihydroquinolin-2-one
The core synthesis begins with the alkylation of 7-hydroxy-3,4-dihydroquinolin-2-one (7-HQ) using 1,4-dibromobutane-d8. This step introduces the bromobutoxy side chain while incorporating deuterium at specific positions.
Key Reaction Conditions
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Base : Potassium carbonate (K₂CO₃) is widely employed due to its efficacy in deprotonating the hydroxyl group of 7-HQ.
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Solvent : Butanone (75°C, 12 hours) or dimethylformamide (DMF, 30–45°C, 6–7 hours) are optimal for achieving yields of 46.6–80.95%.
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Deuterium Source : 1,4-Dibromobutane-d8 ensures selective deuteration at the butoxy chain.
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the alkoxide ion from 7-HQ attacks the terminal bromine of 1,4-dibromobutane-d8. The intermediate bromobutoxy derivative undergoes subsequent elimination to form the target compound.
Deuteration Strategies
Deuteration is achieved through catalytic hydrogen-deuterium (H-D) exchange or by using deuterated reagents.
Catalytic H-D Exchange
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Catalyst : Palladium on carbon (Pd/C) in deuterated solvents (e.g., D₂O or CD₃OD) facilitates selective deuteration at aromatic positions.
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Conditions : 50–100°C under deuterium gas (1–3 atm) for 24–48 hours.
Reagent-Based Deuteration
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies highlight the impact of solvent polarity and temperature on yield:
| Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| Butanone | 75°C | 12 h | 46.6% | |
| DMF | 30–45°C | 6–7 h | 80.95% | |
| Acetonitrile | 30°C | 16 h | 85% |
Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing the transition state, while higher temperatures in butanone improve solubility of intermediates.
Base Selection
Potassium carbonate outperforms sodium hydroxide in minimizing side reactions (e.g., hydrolysis of the bromobutoxy group). In acetonitrile, K₂CO₃ yields 85% compared to 80.95% with NaOH under similar conditions.
Purification Techniques for Dimer Impurity Removal
Dimer Formation and Challenges
A major byproduct, 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane (dimer), arises from double alkylation of 7-HQ. Its presence (>2%) compromises pharmaceutical-grade purity.
Acid-Base Extraction Protocol
The patented purification process involves:
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Acidification : Crude product is treated with HCl in dichloromethane, converting the dimer and target compound to hydrochloride salts.
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Selective Precipitation : The dimer salt exhibits lower solubility and is removed via filtration.
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Neutralization : The target compound is liberated using NaOH and precipitated with an anti-solvent (e.g., hexane).
Performance Metrics
Industrial-Scale Production Methodologies
Continuous Flow Reactors
Industrial protocols utilize continuous flow systems to enhance mixing and heat transfer:
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Residence Time : 30–60 minutes at 50°C.
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Throughput : 10–20 kg/hour with >90% conversion.
Phase Transfer Catalysis (PTC)
Addition of tetrabutylammonium bromide (TBAB) accelerates alkylation in biphasic systems (water/DCM):
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Yield Increase : 78% → 92%.
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Reaction Time : Reduced from 12 hours to 4 hours.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinolinone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction typically yields tetrahydroquinoline derivatives.
Scientific Research Applications
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antipsychotic drugs such as aripiprazole.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Isotope Labeling: The deuterated form is valuable in pharmacokinetic studies to trace the metabolic pathways of drugs.
Mechanism of Action
The mechanism of action of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is primarily related to its role as an intermediate in drug synthesis. In the case of aripiprazole, the compound acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This multi-receptor activity is crucial for its antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one: Similar in structure but with a chlorine atom instead of bromine.
7-(4-Methoxybutoxy)-3,4-dihydroquinolin-2-one: Contains a methoxy group instead of a bromine atom.
7-(4-Fluorobutoxy)-3,4-dihydroquinolin-2-one: Contains a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 makes it more reactive in nucleophilic substitution reactions compared to its chloro, methoxy, and fluoro analogs. Additionally, the deuterated form provides unique advantages in isotope labeling studies .
Biological Activity
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8 is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is a derivative of 3,4-dihydroquinolin-2-one, which is known for various biological properties including anti-inflammatory and antimicrobial effects. The presence of the bromobutoxy group may influence its interaction with biological targets and its overall efficacy.
- Molecular Formula : C₁₃H₁₆BrNO₂
- Molecular Weight : 298.18 g/mol
- CAS Number : 129722-34-5
- Melting Point : Approximately 112 °C
Biological Activity Overview
The biological activity of this compound can be classified into several categories based on existing studies:
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Antimicrobial Activity :
- Compounds similar to 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one have demonstrated significant antimicrobial properties against various bacterial strains. The halogen substitution (bromine) is hypothesized to enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against pathogens.
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Anti-inflammatory Effects :
- Research indicates that derivatives of quinolinone can inhibit inflammatory pathways. For instance, studies have shown that these compounds can modulate the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
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Cytotoxicity and Anticancer Potential :
- Initial studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further detailed investigations are required to elucidate the specific pathways involved.
Table 1: Summary of Biological Activities
Case Study Example
In a study examining the anti-inflammatory properties of quinolinone derivatives, researchers treated human macrophage cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in TNF-alpha levels, suggesting that this compound could be a potential therapeutic agent in managing inflammatory diseases.
Mechanistic Insights
The biological activities of this compound are thought to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors involved in inflammatory responses or cancer progression.
- Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play crucial roles in inflammation.
Q & A
Q. What are the optimized synthetic routes for 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one-d8?
The deuterated compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane-d8 in the presence of potassium carbonate (K₂CO₃) in refluxing 1-propanol. The reaction requires precise stoichiometric ratios (e.g., 1.1 eq. K₂CO₃) and reflux conditions (100–105°C for 6–7 hours) to minimize byproducts like 1,4-bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane . Deuterium incorporation occurs at specific positions (e.g., butoxy chain or quinolinone ring), validated by isotopic purity checks using mass spectrometry.
Q. How is structural characterization performed for this deuterated compound?
Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, NMR (600 MHz, CDCl₃) reveals distinct signals for the bromobutoxy chain (δ 3.99 ppm, t, J = 6.1 Hz) and quinolinone protons (δ 6.35–8.20 ppm). Deuteration-induced signal attenuation or splitting is observed in -NMR or -NMR spectra, depending on substitution sites. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H] for non-deuterated analog: 341.04; experimental: 341.03) .
Q. What purification techniques ensure high purity for this compound?
Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Contaminants like unreacted starting material or bis-alkylated byproducts are removed via selective washing (e.g., 5% NaOH to eliminate residual phenolic intermediates) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during alkylation?
The alkylation step with 1,4-dibromobutane-d8 requires strict control of temperature (reflux at 100–105°C) and solvent polarity (1-propanol) to favor mono-substitution. Excess dibromobutane (3 eq.) drives the reaction forward, while K₂CO₃ acts as both base and phase-transfer catalyst. Monitoring via thin-layer chromatography (TLC) at 2-hour intervals ensures timely termination to prevent over-alkylation .
Q. What analytical challenges arise from deuteration, and how are they resolved?
Deuteration complicates -NMR interpretation due to signal splitting (quadrupolar effects) or attenuation. For example, deuterium in the butoxy chain reduces proton density, simplifying aromatic region analysis. Isotopic purity is confirmed via LC-MS with deuterium-specific fragmentation patterns or isotopic ratio calculations (e.g., ≥98% D-content) .
Q. How does deuteration influence metabolic stability in pharmacological studies?
Deuteration at metabolically labile positions (e.g., α to oxygen in the butoxy chain) slows CYP450-mediated oxidation, enhancing half-life. Comparative in vitro assays (e.g., liver microsomes) between deuterated and non-deuterated analogs quantify stability improvements. This is critical for designing CNS-active agents with prolonged bioavailability .
Q. What strategies resolve diastereomers if chiral centers are introduced during synthesis?
Chiral chromatography (e.g., Chiralpak IA column) with hexane/isopropanol gradients separates enantiomers. Alternatively, asymmetric synthesis using enantiopure dibromobutane-d8 precursors minimizes diastereomer formation. Enantiomeric excess (ee) is validated via circular dichroism (CD) or chiral HPLC .
Q. How is isotopic purity validated for regulatory compliance in drug development?
Isotopic purity is assessed using -NMR or isotope ratio mass spectrometry (IRMS). For example, deuterium distribution in the butoxy chain is mapped via -NMR, while LC-HRMS quantifies D-incorporation efficiency (target: ≥99% at specified positions). Batch-to-batch consistency is ensured through validated SOPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
